Ribose-5-triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

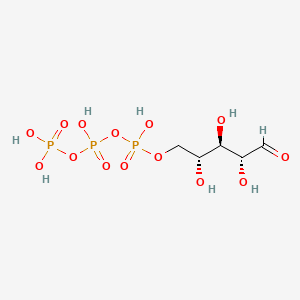

Ribose-5-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H13O14P3 and its molecular weight is 390.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Nucleotide Synthesis

R5TP is fundamental in the biosynthesis of nucleotides:

- Nucleotide Production : R5TP is a precursor for both purine and pyrimidine nucleotide synthesis. The conversion of ribose-5-phosphate to ribonucleoside diphosphates (NDPs) occurs through the action of ribonucleotide reductase, which reduces ribonucleotides to deoxyribonucleotides (dNDPs) for DNA synthesis .

- Cellular Growth : The availability of R5TP is critical for rapidly dividing cells, such as cancer cells, which require high levels of nucleotides for DNA replication and cell proliferation .

Metabolic Pathways

R5TP plays a significant role in various metabolic pathways:

- Pentose Phosphate Pathway : As a key product of the PPP, R5TP is involved in both the oxidative and non-oxidative branches of this pathway. It helps generate reducing equivalents (NADPH) necessary for anabolic reactions and provides ribose units for nucleotide synthesis .

- Metabolic Compensation : In certain pathogens like Toxoplasma gondii, R5TP's metabolic flexibility allows it to adapt to nutrient limitations by utilizing alternative pathways to sustain growth and survival .

Therapeutic Potential

The therapeutic implications of R5TP are being actively researched:

- Cancer Treatment : Studies have shown that manipulating R5TP levels can influence cancer cell survival. For instance, D-ribose-5-phosphate has been identified as a metabolic checkpoint that links glucose metabolism to cancer cell proliferation, suggesting that targeting this pathway could enhance the efficacy of existing cancer therapies .

- Drug Targeting : Ribose-5-phosphate isomerase (RPI), an enzyme that interconverts ribulose-5-phosphate and ribose-5-phosphate, has been proposed as a potential drug target for treating diseases caused by trypanosomatids, such as Chagas disease .

Case Study 1: Cancer Cell Metabolism

In a study examining lung cancer cells, the suppression of RPIA led to increased reactive oxygen species (ROS) production, reduced cellular proliferation, and activation of autophagy and apoptosis pathways. This suggests that RPIA plays a crucial role in maintaining cancer cell viability through its regulation of R5TP levels .

Case Study 2: Pathogen Survival

Research on Toxoplasma gondii demonstrated that multiple enzymatic routes could supply R5TP under glucose-limited conditions. This adaptability underscores the importance of R5TP in pathogen biology and its potential as a target for therapeutic intervention in parasitic infections .

Data Table: Summary of Applications

Propiedades

Número CAS |

62746-84-3 |

|---|---|

Fórmula molecular |

C5H13O14P3 |

Peso molecular |

390.07 g/mol |

Nombre IUPAC |

[hydroxy(phosphonooxy)phosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate |

InChI |

InChI=1S/C5H13O14P3/c6-1-3(7)5(9)4(8)2-17-21(13,14)19-22(15,16)18-20(10,11)12/h1,3-5,7-9H,2H2,(H,13,14)(H,15,16)(H2,10,11,12)/t3-,4+,5-/m0/s1 |

Clave InChI |

YBGQTWSTXIMEHK-LMVFSUKVSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

SMILES isomérico |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

SMILES canónico |

C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Sinónimos |

ribose-5-triphosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.